

Application Notes and Protocols for N3-C2-NHS Ester

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Compound of Interest		
Compound Name:	N3-C2-NHS ester	
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Introduction

N3-C2-NHS ester is a chemical modification reagent used in bioconjugation and drug development. It incorporates an azide (N3) group onto molecules containing primary amines, such as proteins, antibodies, and peptides. The key feature of this reagent is the N-hydroxysuccinimide (NHS) ester, which reacts with primary amines to form a stable amide bond. The terminal azide group can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules of interest. This two-step approach allows for the specific and efficient labeling and modification of biomolecules.

These application notes provide detailed information on the storage, stability, and handling of **N3-C2-NHS ester**, along with protocols for its use in labeling reactions.

Storage and Stability

Proper storage and handling of **N3-C2-NHS ester**s are crucial to maintain their reactivity. The NHS ester group is susceptible to hydrolysis, which can be accelerated by moisture and alkaline conditions.

Solid Form:



N3-C2-NHS ester in solid form should be stored in a desiccated environment to protect it from moisture.[1][2] It is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.[1][2] For optimal stability, purging the container with an inert gas like nitrogen before sealing is recommended.[1]

In Solution:

The stability of N3-C2-NHS ester in solution is highly dependent on the solvent and pH.

- Organic Solvents: Stock solutions can be prepared in anhydrous, amine-free organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4] When stored at -20°C, these solutions can be stable for 1-2 months.[3][4]
- Aqueous Solutions: NHS esters hydrolyze rapidly in aqueous solutions.[1][2] Therefore, it is strongly recommended to prepare aqueous solutions of the ester immediately before use.[4]
 [5] The rate of hydrolysis is significantly influenced by pH.

Quantitative Stability Data

The following tables summarize the stability of NHS esters under various conditions. While this data is for general NHS esters, it provides a valuable guideline for the stability of **N3-C2-NHS ester**.

Table 1: Half-life of NHS Ester Hydrolysis in Aqueous Solution

рН	Temperature	Half-life
7.0	0°C	4-5 hours
7.0	Room Temp.	~7 hours
8.0	Room Temp.	1 hour
8.5-8.6	4°C	10 minutes
9.0	Room Temp.	Minutes

(Data compiled from multiple sources describing general NHS ester chemistry).[2][6][7][8]



Table 2: Recommended Storage Conditions

Form	Solvent	Temperature	Duration
Solid	-	-20°C	> 1 year
Stock Solution	Anhydrous DMSO or DMF	-20°C	1-2 months[3][4]
Stock Solution	Anhydrous DMSO or DMF	-80°C	Up to 6 months[9]
Working Solution	Aqueous Buffer	-	Prepare fresh

Experimental Protocols Protocol 1: Preparation of N3-C2-NHS Ester Stock Solution

Materials:

- N3-C2-NHS ester
- Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3]
- · Microcentrifuge tubes
- Pipettes

Procedure:

- Allow the vial of N3-C2-NHS ester to warm to room temperature before opening to prevent moisture condensation.[1][5]
- Prepare a 10 mM stock solution by dissolving the required amount of N3-C2-NHS ester in anhydrous DMSO or DMF. For example, to prepare 100 μ L of a 10 mM solution of a compound with a molecular weight of 212.16 g/mol , dissolve 0.212 mg in 100 μ L of solvent.
- Vortex the solution until the ester is completely dissolved.



Use the stock solution immediately or aliquot and store at -20°C or -80°C for future use.
 Avoid multiple freeze-thaw cycles.

Protocol 2: Labeling of Proteins with N3-C2-NHS Ester

This protocol describes a general procedure for labeling a protein with **N3-C2-NHS ester**. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

- Protein to be labeled in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.[6]
 [10]
- N3-C2-NHS ester stock solution (10 mM in DMSO or DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
- Desalting column or dialysis cassette for purification

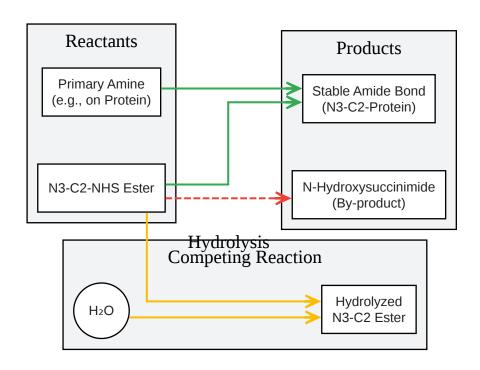
Procedure:

- Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer at pH 7.2-8.5.[3] Buffers containing primary amines, such as Tris, are not compatible as they will compete for reaction with the NHS ester.[5][6]
- Calculation of Reagent Amount: The amount of N3-C2-NHS ester required depends on the desired degree of labeling. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[5]
- Labeling Reaction: a. Add the calculated volume of the **N3-C2-NHS ester** stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10% of the total reaction volume.[5] b. Mix the reaction gently and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[5][11] Longer incubation times (e.g., overnight on ice) can also be used.[3]
- Quenching the Reaction: a. Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[11] b. Incubate for 15 minutes at room temperature.[11]



• Purification: a. Remove the excess, unreacted **N3-C2-NHS ester** and the hydrolyzed by-product using a desalting column, spin column, or dialysis.[3][11]

Visualizations Signaling Pathway: N3-C2-NHS Ester Reaction with Primary Amine

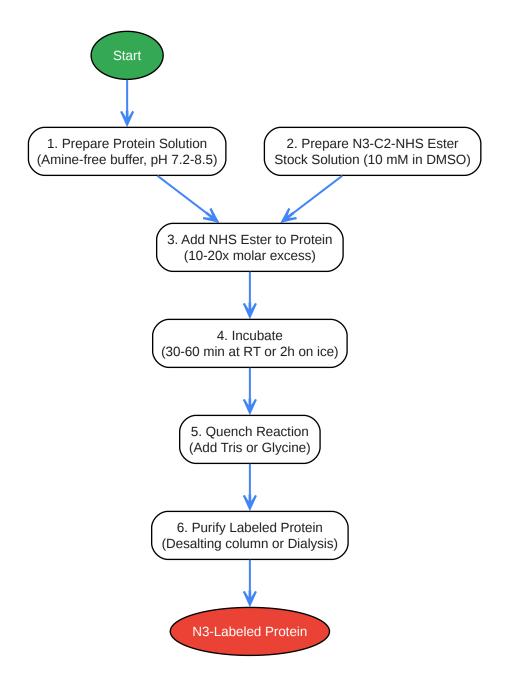


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Caption: Reaction of N3-C2-NHS ester with a primary amine.

Experimental Workflow: Protein Labeling with N3-C2-NHS Ester





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Caption: Workflow for labeling proteins with N3-C2-NHS ester.

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